molecular formula C17H15FN4O2S B11484416 6-(4-fluorophenyl)-1-(furan-2-ylmethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(4-fluorophenyl)-1-(furan-2-ylmethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11484416
M. Wt: 358.4 g/mol
InChI Key: XQHVMVYCAWVXEB-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of fluorophenyl, furan, and diazinopyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with 4-fluorophenyl derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE
  • 6-(4-BROMOPHENYL)-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 6-(4-FLUOROPHENYL)-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to its chloro and bromo analogs .

Properties

Molecular Formula

C17H15FN4O2S

Molecular Weight

358.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-1-(furan-2-ylmethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C17H15FN4O2S/c18-11-3-5-12(6-4-11)21-9-14-15(19-10-21)22(17(25)20-16(14)23)8-13-2-1-7-24-13/h1-7,19H,8-10H2,(H,20,23,25)

InChI Key

XQHVMVYCAWVXEB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1C3=CC=C(C=C3)F)N(C(=S)NC2=O)CC4=CC=CO4

Origin of Product

United States

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